2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminoethoxy group and an iodophenyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with ethylene oxide to form 2-(4-iodophenyl)ethanolamine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the aminoethoxy group.
Reduction: Phenyl derivatives.
Substitution: Compounds with substituted functional groups in place of the iodine atom.
Scientific Research Applications
2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological macromolecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethoxy)-N-(4-bromophenyl)acetamide
- 2-(2-Aminoethoxy)-N-(4-chlorophenyl)acetamide
- 2-(2-Aminoethoxy)-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to its analogs, 2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction profiles. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to stronger halogen bonding and different pharmacokinetic properties.
Properties
Molecular Formula |
C10H13IN2O2 |
---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
2-(2-aminoethoxy)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C10H13IN2O2/c11-8-1-3-9(4-2-8)13-10(14)7-15-6-5-12/h1-4H,5-7,12H2,(H,13,14) |
InChI Key |
MWLJOIQRTNGVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.